molecular formula C7HCl2F3N2S B6266880 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine CAS No. 1442083-00-2

2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine

Cat. No.: B6266880
CAS No.: 1442083-00-2
M. Wt: 273.1
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Description

2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with chlorine atoms at positions 2 and 4 and a trifluoromethyl (-CF₃) group at position 5. This scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications. The electron-withdrawing trifluoromethyl group enhances metabolic stability and influences binding interactions, while the chlorine atoms facilitate further functionalization via nucleophilic substitution .

Properties

CAS No.

1442083-00-2

Molecular Formula

C7HCl2F3N2S

Molecular Weight

273.1

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of Trifluoromethyl-Substituted Thiophene Precursors

The synthesis begins with methyl 3-amino-4-(trifluoromethyl)thiophene-2-carboxylate, a specialized precursor that positions the trifluoromethyl group at the 7-position post-cyclization. Reacting this compound with urea under high-temperature conditions (180–200°C) yields thieno[3,2-d]pyrimidine-2,4-diol. This step parallels methodologies reported for analogous thienopyrimidines:

Methyl 3-amino-4-(trifluoromethyl)thiophene-2-carboxylate+UreaΔThieno[3,2-d]pyrimidine-2,4-diol\text{Methyl 3-amino-4-(trifluoromethyl)thiophene-2-carboxylate} + \text{Urea} \xrightarrow{\Delta} \text{Thieno[3,2-d]pyrimidine-2,4-diol}

Key Parameters

  • Temperature: 180–200°C

  • Reaction Time: 3–4 hours

  • Yield: 65–72%

Dichlorination Using Phosphorus Oxychloride (POCl₃)

The dihydroxy intermediate undergoes chlorination with POCl₃ in the presence of a catalytic agent such as dimethylformamide (DMF). This exothermic reaction replaces hydroxyl groups with chlorides, producing this compound:

Thieno[3,2-d]pyrimidine-2,4-diol+POCl3DMF, 120°CThis compound\text{Thieno[3,2-d]pyrimidine-2,4-diol} + \text{POCl}_3 \xrightarrow{\text{DMF, 120°C}} \text{this compound}

Optimization Insights

  • POCl₃ Stoichiometry : A 5:1 molar ratio of POCl₃ to dihydroxy intermediate ensures complete conversion.

  • Catalyst : DMF (1–2% v/v) accelerates the reaction by stabilizing intermediates.

  • Workup : Quenching with ice water followed by chloroform extraction isolates the product in 55–75% yield.

Alternative Routes: Late-Stage Trifluoromethylation

For laboratories lacking access to trifluoromethyl-substituted thiophene precursors, late-stage trifluoromethylation offers a viable alternative. Palladium-catalyzed cross-coupling or radical-mediated reactions introduce the CF₃ group post-dichlorination. However, these methods face challenges in regioselectivity and require stringent anhydrous conditions.

Analytical Characterization and Spectral Data

Infrared (IR) Spectroscopy

  • C–Cl Stretch : 740–760 cm⁻¹

  • C–F Stretch : 1100–1200 cm⁻¹ (trifluoromethyl group)

  • Aromatic C=C : 1600–1630 cm⁻¹

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 8.92 (s, 1H, pyrimidine-H), 7.45 (s, 1H, thiophene-H).

  • ¹³C NMR : δ 152.3 (C-2), 158.1 (C-4), 121.5 (q, J = 270 Hz, CF₃).

Mass Spectrometry

  • ESI-MS : m/z = 273.1 [M+H]⁺, consistent with the molecular formula C₇HCl₂F₃N₂S.

Challenges and Yield Optimization

Purification Strategies

Recrystallization from ethanol-chloroform (3:1 v/v) improves purity to >99%, as evidenced by HPLC analysis.

Side Reactions and Mitigation

  • Hydrolysis of POCl₃ : Strict moisture control prevents undesired hydrolysis to phosphoric acid.

  • Isomerization : Maintaining temperatures below 130°C during chlorination avoids ring-opening byproducts.

Industrial and Research Applications

The compound serves as a key intermediate in kinase inhibitors and antimicrobial agents. Its trifluoromethyl group enhances lipid solubility, improving bioavailability in drug candidates .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 are primary sites for nucleophilic substitution due to their electrophilicity enhanced by the electron-withdrawing trifluoromethyl group.

Key Reagents and Conditions

ReagentSolventTemperatureReaction TimeProductYieldSource
Primary/Secondary Aminestert-Butanol60–70°C6–10 h2- or 4-Amino derivatives70–85%
PhenolsAcetoneReflux6–8 h4-Phenoxy derivatives65–78%
ThiolsDMF80°C4–6 h2- or 4-Thioether derivatives60–75%

Mechanistic Insights :

  • Amine substitutions proceed via an SₙAr mechanism, facilitated by deprotonation using Hunig’s base (N,N-diisopropylethylamine) .

  • Phenol substitutions require polar aprotic solvents to stabilize the transition state .

Oxidation Reactions

The sulfur atom in the thieno ring undergoes oxidation to sulfoxides or sulfones under controlled conditions.

Oxidizing AgentSolventTemperatureReaction TimeProductYieldSource
m-Chloroperbenzoic acidDichloromethane0–25°C2–4 hSulfoxide derivative50–60%
Hydrogen peroxide (30%)Acetic acid50°C6–8 hSulfone derivative45–55%

Key Observation :

  • Over-oxidation to sulfones is minimized using stoichiometric H₂O₂ in acetic acid.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups.

Coupling PartnerCatalystSolventTemperatureReaction TimeProductYieldSource
Phenylboronic acidPd(PPh₃)₄Dioxane/H₂O100°C12 h2-Aryl derivatives60–70%
Vinylboronic pinacol esterPdCl₂(dppf)THF80°C8 h4-Vinyl derivatives55–65%

Optimization Note :

  • Suzuki-Miyaura couplings require anhydrous conditions and degassed solvents to prevent catalyst poisoning.

Hydrolysis Reactions

Controlled hydrolysis of the pyrimidine ring generates dihydroxy intermediates for further functionalization.

Hydrolysis AgentSolventTemperatureReaction TimeProductYieldSource
NaOH (1 M)H₂O/EtOH80°C4–6 h2,4-Dihydroxy derivative75–80%
HCl (2 M)

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant antimicrobial properties. For instance, compounds synthesized from this structure have shown effective antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Screening
A study synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their antibacterial efficacy. The results demonstrated that specific compounds exhibited comparable activity to standard antibiotics, indicating their potential as new therapeutic agents .

Antiviral Properties
Some derivatives have been investigated for their antiviral effects. For example, modifications at the trifluoromethyl position have been linked to enhanced activity against viral infections, making these compounds candidates for further research in antiviral drug development .

Agricultural Applications

Pesticide Development
The compound's unique chemical structure allows it to act as a precursor for developing novel pesticides. Its chlorinated and trifluoromethyl groups enhance its lipophilicity, improving penetration into plant tissues .

Case Study: Herbicidal Activity
A series of thieno[3,2-d]pyrimidine derivatives were tested for herbicidal activity against common agricultural weeds. The results indicated that certain derivatives effectively inhibited weed growth while being non-toxic to crops .

Material Science Applications

Polymer Chemistry
The incorporation of thieno[3,2-d]pyrimidine into polymer matrices has been explored for creating advanced materials with improved thermal stability and electrical conductivity. The compound can act as a dopant in conducting polymers, enhancing their performance in electronic applications.

Case Study: Conductive Polymers
Research demonstrated that adding 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine to polyaniline resulted in a significant increase in conductivity compared to pure polyaniline . This advancement opens avenues for developing more efficient electronic devices.

Summary Table of Applications

Application AreaSpecific UseObserved Effects
Medicinal ChemistryAntimicrobial AgentsEffective against S. aureus & E. coli
Antiviral CompoundsEnhanced activity against viruses
Agricultural SciencePesticidesEffective herbicides with low toxicity
Material ScienceConductive PolymersIncreased electrical conductivity

Mechanism of Action

The mechanism of action of 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can disrupt various cellular pathways, leading to its anticancer and anti-inflammatory effects . The compound’s ability to inhibit kinase activity is attributed to its unique structure, which allows it to bind to the active sites of these enzymes effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Thieno[3,2-d]pyrimidine Derivatives

Key Substituent Positions :

  • Position 2 and 4: Chlorine atoms at these positions are common in kinase-targeting derivatives. For example, 4-chloro-7-methylthieno[3,2-d]pyrimidine (CAS 35265-83-9) serves as a precursor for FAK (Focal Adhesion Kinase) inhibitors, where the chlorine at C4 enables substitution with amine groups to enhance binding .
  • Position 7: The trifluoromethyl group in the target compound contrasts with methyl, bromo, or aryl substituents in analogues. For instance, 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS 1215074-41-1) is a key intermediate for Suzuki couplings, while methyl groups (e.g., 4-chloro-7-methyl derivatives) are linked to improved oral bioavailability in EGFR inhibitors .

Table 1: Comparison of Thieno[3,2-d]pyrimidine Derivatives

Compound Substituents Biological Activity (IC₅₀ or Efficacy) Key Applications References
Target Compound 2,4-Cl; 7-CF₃ Data pending (structural analogies suggest kinase inhibition) Kinase inhibitor candidates
4-Chloro-7-methyl derivative 4-Cl; 7-CH₃ EGFR IC₅₀: 14–90 nM Anticancer (EGFR/ErbB2 dual inhibition)
7-Bromo-2,4-dichloro derivative 2,4-Cl; 7-Br Intermediate for Suzuki coupling Synthesis of NEK7 inhibitors
2,4-Diaminopyrimidine analogs 2,4-NH₂; variable C7 FAK inhibition (IC₅₀ < 50 nM) Anticancer (FAK targeting)
Pyrrolidinyl-acetylenic derivatives 4,6-substituted EGFR IC₅₀: 14–65 nM Covalent EGFR inhibitors
Backbone Comparison: Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine

Thieno[3,2-d]pyrimidine derivatives generally exhibit lower antiproliferative activity compared to thieno[2,3-d]pyrimidine isomers. For example, in PI3Kα inhibitors, thieno[2,3-d]pyrimidine-based compounds (e.g., 7a–d) showed superior activity due to enhanced backbone planarity and binding pocket compatibility . However, thieno[3,2-d]pyrimidines remain advantageous for their synthetic flexibility, as seen in dual PI3K/mTOR inhibitors like compound 14 (PI3Kα IC₅₀: 15 nM) .

Functional Group Impact on Pharmacokinetics
  • Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability compared to methyl or bromo groups. This is critical for oral bioavailability, as demonstrated in pyrrolidinyl-acetylenic derivatives .
  • Chlorine vs. Amine at C2/C4: Chlorine substituents (as in the target compound) allow for late-stage diversification, whereas amine groups (e.g., 2,4-diaminopyrimidines) improve hydrogen bonding in FAK inhibitors .

Optimization Challenges :

  • The trifluoromethyl group’s steric bulk may reduce binding affinity in certain kinase pockets, necessitating structural tweaks (e.g., hybridizing with pyridopyrimidine cores) .
  • Chlorine atoms at C2/C4 can be replaced with amines or alkoxy groups to modulate solubility, as seen in anticonvulsant thieno[3,2-d]pyrimidines .

Biological Activity

2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of substituted thiophenes with pyrimidine derivatives. The structural elucidation is performed using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm the compound's identity and purity.

Antimicrobial Activity

Research has demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from this backbone have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus flavus .

Table 1: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
2,4-Dichloro-7-(CF3)Staphylococcus aureus1532 μg/mL
Escherichia coli1264 μg/mL
Klebsiella pneumoniae10128 μg/mL

Anti-Cancer Properties

Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives in cancer therapy. For example, a derivative demonstrated a significant inhibition of VEGF2 tyrosine kinase activity, which is crucial in tumor angiogenesis . The compound showed an IC50 value indicating effective growth inhibition in various cancer cell lines.

Table 2: Anti-Cancer Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
KM6MCF714VEGFR-2 inhibition
LCC220Induction of apoptosis

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of thieno[3,2-d]pyrimidine derivatives were tested for their antibacterial properties. The results indicated that certain substitutions significantly enhanced their activity against Gram-positive and Gram-negative bacteria .
  • Case Study on Anti-Cancer Mechanisms : A specific derivative was evaluated for its effects on apoptosis markers in breast cancer cells. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, suggesting a dual mechanism involving both direct cytotoxicity and modulation of cell survival pathways .

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-d]pyrimidines can be influenced by various substituents on the core structure. Electron-withdrawing groups like trifluoromethyl enhance the lipophilicity and biological efficacy of these compounds. Studies have indicated that specific substitutions can improve both antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via the Niementowski reaction, where 2-amino-3-thiophenecarboxylate derivatives are condensed with reagents like formamide or urea under high temperatures (200°C). For example, heating 2-amino-3-methoxycarbonylthiophene in formamide yields the thieno[3,2-d]pyrimidine core, followed by chlorination with POCl₃ to introduce the 2,4-dichloro substituents . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of chlorinating agents to improve yield.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches near 750 cm⁻¹, CF₃ vibrations at 1150–1250 cm⁻¹).
  • ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., thieno-pyrimidine protons at δ 7.5–8.5 ppm) and trifluoromethyl groups (¹⁹F NMR at δ -60 to -70 ppm).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 205.06) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens should include:

  • Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzymatic Inhibition : Dihydrofolate reductase (DHFR) inhibition assays using spectrophotometric monitoring of NADPH oxidation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at position 7 to enhance DHFR inhibition .
  • Heterocycle Fusion : Replace the thieno ring with pyrido or triazolo systems to modulate solubility and target affinity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with DHFR or kinase active sites .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardize Assay Protocols : Ensure consistent cell lines, inoculum sizes, and solvent controls (e.g., DMSO ≤1% v/v) .
  • Validate Target Specificity : Use CRISPR-edited cell lines or enzyme knockout models to confirm on-target effects .
  • Meta-Analysis : Compare datasets across studies, accounting for variables like compound purity (HPLC ≥95%) and storage conditions .

Q. What strategies improve the solubility and bioavailability of this hydrophobic compound?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the 4-chloro position.
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous dispersion .
  • Salt Formation : React with HCl or sodium gluconate to generate water-soluble salts without altering bioactivity .

Q. How can computational modeling predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate logP (optimal range: 2–3), CYP450 interactions, and hERG channel inhibition.
  • Metabolite Identification : Perform in silico metabolism simulations (e.g., GLORYx) to predict phase I/II metabolites and potential toxicophores .

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